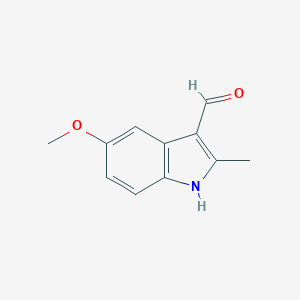

5-Méthoxy-2-méthyl-1H-indole-3-carbaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

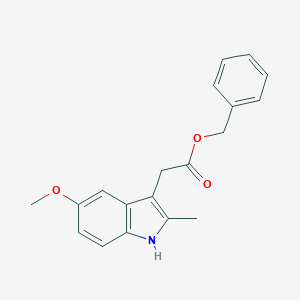

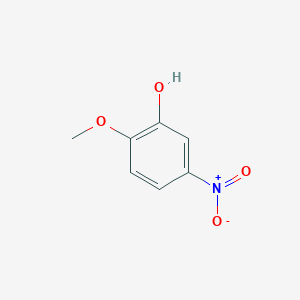

The synthesis of indole derivatives like 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde often involves nucleophilic substitution reactions. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile in regioselective reactions at the 2-position with various nucleophiles, leading to the formation of trisubstituted indole derivatives, which suggests a pathway for synthesizing similar compounds (Yamada et al., 2009). Other synthetic approaches involve the use of different indole carbaldehydes as starting materials in reactions that enable the introduction of various substituents into the indole core.

Molecular Structure Analysis

The molecular structure of indole derivatives, including 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, is characterized by the presence of an indole core, which is a fused pyrrole and benzene ring. Substituents like methoxy and methyl groups significantly influence the electronic and steric properties of the molecule. For instance, the crystal structure analysis of similar compounds reveals how substituents affect molecular conformation and intermolecular interactions (Ali et al., 2005).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions. The functional groups present, such as the carbaldehyde, offer reactive sites for these transformations. For example, the Vilsmeier reaction has been employed to convert the 3-carbaldehyde group into different functional groups, demonstrating the versatility of indole derivatives in organic synthesis (Acheson et al., 1979).

Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indole, y compris le 5-Méthoxy-2-méthyl-1H-indole-3-carbaldéhyde, ont été étudiés pour leurs propriétés antivirales potentielles. Des composés avec le noyau indole ont montré une activité inhibitrice contre divers virus, y compris les virus de la grippe A et de la Coxsackie B4 . La capacité de l'échafaudage indole à se lier avec une forte affinité à plusieurs récepteurs en fait un candidat précieux pour le développement de nouveaux agents antiviraux.

Activité Anti-inflammatoire

La structure de l'indole est également associée à des effets anti-inflammatoires. Les chercheurs ont synthétisé divers dérivés de l'indole pour dépister leurs activités pharmacologiques, y compris leurs propriétés anti-inflammatoires . Cette application est importante dans le développement de traitements pour les affections caractérisées par une inflammation.

Activité Anticancéreuse

Les dérivés de l'indole sont de plus en plus explorés pour leur rôle dans le traitement du cancer. Ils ont été appliqués comme composés biologiquement actifs pour cibler les cellules cancéreuses, montrant des promesses dans le traitement de divers types de cancer . Le noyau indole peut faire partie de molécules médicamenteuses synthétiques qui ciblent des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.

Activité Antimicrobienne

Le potentiel antimicrobien des dérivés de l'indole est un autre domaine d'intérêt. Ces composés ont été testés contre un large éventail de pathogènes microbiens, fournissant une base pour de nouveaux médicaments antimicrobiens . La diversité structurale des composés à base d'indole permet de cibler différents mécanismes microbiens.

Activité Antituberculeuse

Les dérivés de l'indole ont montré une activité contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Des dérivés dérivés de l'indole ont été étudiés pour leur activité antituberculeuse in vitro, offrant une voie pour de nouveaux agents thérapeutiques contre cette maladie infectieuse .

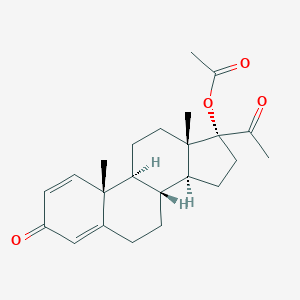

Applications Synthétiques

This compound: est employé dans diverses applications synthétiques, telles que la préparation d'indolylquinoxalines par des réactions de condensation et d'alkylindoles par alkylation réductrice catalysée par l'Ir . Il sert également de réactif dans les réactions d'arylation utilisant un catalyseur d'acétate de palladium, soulignant sa polyvalence en synthèse organique.

Mécanisme D'action

Target of Action

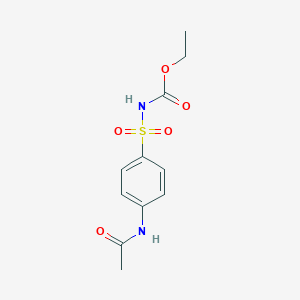

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, as an indole derivative, has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is a peroxidase enzyme most abundantly present in neutrophil granulocytes and is involved in the body’s response to oxidative stress .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities . This compound may interact with its target, MPO, leading to inhibition of its chlorinating activity .

Biochemical Pathways

Given its inhibitory effect on mpo, it may impact pathways related to oxidative stress and inflammation .

Result of Action

Its inhibitory effect on mpo suggests it may have anti-inflammatory effects .

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXXXECBTWLZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390177 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6260-86-2 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

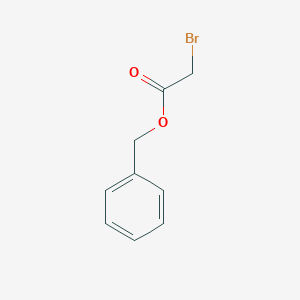

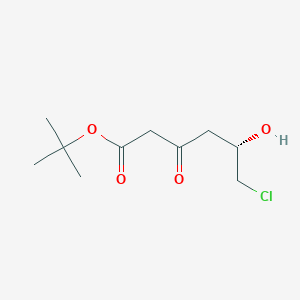

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

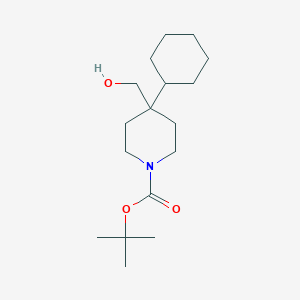

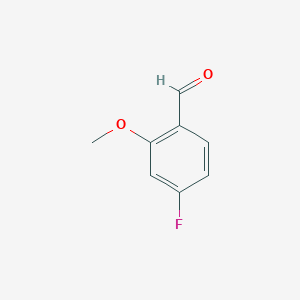

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)